molecular formula C27H20N2O2 B11550129 4-(1,3-benzoxazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline

4-(1,3-benzoxazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline

Cat. No.: B11550129
M. Wt: 404.5 g/mol
InChI Key: AXQVHAVZKDANMC-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline is a complex organic compound known for its applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring, an aniline group, and a benzyloxyphenyl moiety. It is often used in organic light-emitting diodes (OLEDs) due to its unique electronic properties .

Preparation Methods

The synthesis of 4-(1,3-benzoxazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(benzyloxy)benzaldehyde with 4-(1,3-benzoxazol-2-yl)aniline under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

4-(1,3-Benzoxazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline undergoes various chemical reactions, including:

Scientific Research Applications

4-(1,3-Benzoxazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-benzoxazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function. In electronic applications, its unique electronic structure allows it to participate in charge transfer processes, enhancing the efficiency of OLEDs .

Comparison with Similar Compounds

Compared to other benzoxazole derivatives, 4-(1,3-benzoxazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline stands out due to its specific structural features and applications. Similar compounds include:

This compound’s unique combination of functional groups and electronic properties makes it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C27H20N2O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C27H20N2O2/c1-2-6-21(7-3-1)19-30-24-16-10-20(11-17-24)18-28-23-14-12-22(13-15-23)27-29-25-8-4-5-9-26(25)31-27/h1-18H,19H2

InChI Key

AXQVHAVZKDANMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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